Cas no 2228313-07-1 (3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol structure
2228313-07-1 structure
Product Name:3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol
CAS No:2228313-07-1
MF:C13H17NO2
MW:219.279583692551
CID:6300534
PubChem ID:165616628
Update Time:2025-07-21

3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2228313-07-1
    • EN300-1822924
    • 3-(aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol
    • 3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol
    • Inchi: 1S/C13H17NO2/c14-8-13(6-11(15)7-13)10-1-2-12-9(5-10)3-4-16-12/h1-2,5,11,15H,3-4,6-8,14H2
    • InChI Key: VECHNWSEWPRPBO-UHFFFAOYSA-N
    • SMILES: OC1CC(CN)(C2C=CC3=C(CCO3)C=2)C1

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55.5Ų

3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol Pricemore >>

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Additional information on 3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol

Introduction to 3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol (CAS No. 2228313-07-1)

3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2228313-07-1, features a cyclobutane ring substituted with an aminomethyl group and a 2,3-dihydro-1-benzofuran moiety. The presence of these functional groups suggests a high degree of reactivity and versatility, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The aminomethyl side chain provides a nucleophilic site for further functionalization, enabling the attachment of various pharmacophores or bioactive moieties. This characteristic is particularly useful in the development of targeted therapies, where specific interactions with biological targets are desired. Additionally, the 2,3-dihydro-1-benzofuran fragment is a well-known pharmacological motif found in numerous bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents. Its incorporation into the cyclobutane core enhances the compound's potential to interact with biological systems in a meaningful way.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinity and interaction patterns of this compound with various biological targets. Studies have indicated that the aminomethyl group may facilitate hydrogen bonding interactions, while the 2,3-dihydro-1-benzofuran ring could engage in π-stacking or hydrophobic interactions. These insights have guided the design of derivatives with enhanced potency and selectivity.

In the context of drug discovery, 3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol represents an intriguing candidate for further exploration. Its structural features align well with current trends in medicinal chemistry, which emphasize the use of heterocyclic scaffolds and multifunctional groups to achieve therapeutic efficacy. The compound's potential applications span across multiple therapeutic areas, including oncology, neurology, and immunology.

One particularly promising avenue for research involves the exploration of this compound as a precursor for more complex derivatives. By leveraging its reactive sites—specifically the aminomethyl group—the compound can be modified to introduce additional functionalities that may enhance its pharmacological properties. For instance, coupling with carboxylic acid derivatives could yield amides or esters with improved solubility or metabolic stability.

The 2,3-dihydro-1-benzofuran moiety also offers opportunities for structural diversification. Functionalization at the 5-position of this ring can lead to novel analogs with distinct biological profiles. Such modifications may uncover new mechanisms of action or improve target engagement compared to existing therapeutic agents.

From a synthetic perspective, the preparation of 3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol presents both challenges and opportunities. The cyclobutane ring requires careful handling to maintain its integrity during functionalization processes. However, modern synthetic methodologies have made significant strides in facilitating such transformations while preserving stereochemical purity.

The integration of this compound into preclinical studies is another area of active investigation. Initial assays have shown promising results in vitro, suggesting potential therapeutic benefits when tested against relevant disease models. These findings underscore the importance of continued research to fully elucidate its biological significance.

The intersection of organic chemistry and medicinal biology has positioned compounds like CAS No. 2228313-07-1 at the forefront of drug development efforts. By combining structural innovation with rigorous biochemical evaluation, researchers aim to unlock new therapeutic possibilities for patients worldwide. The unique combination of an aminomethyl group and a 2,3-dihydro-1-benzofuran scaffold makes this compound a compelling subject for further study.

In conclusion,3-(Aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)cyclobutan-1-ol represents a fascinating molecule with significant potential in pharmaceutical research. Its structural complexity and functional diversity offer numerous avenues for exploration across multiple therapeutic domains. As our understanding of its properties grows through continued investigation,CAS No. 2228313-07-1 is poised to play an important role in shaping future advances in drug discovery and development.

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